molecular formula C19H14O3 B11517550 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11517550
M. Wt: 290.3 g/mol
InChI Key: VVUZVYCFVXFIDS-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with methyl and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that furochromenes may exhibit anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic uses.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 5-hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Uniqueness

Compared to similar compounds, 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H14O3/c1-11-3-5-13(6-4-11)16-10-21-17-9-18-14(8-15(16)17)12(2)7-19(20)22-18/h3-10H,1-2H3

InChI Key

VVUZVYCFVXFIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C

Origin of Product

United States

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